molecular formula C20H22N4O B2926157 N-(2,4-dimethylphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-34-6

N-(2,4-dimethylphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2926157
CAS No.: 866872-34-6
M. Wt: 334.423
InChI Key: DIEURYMJQSHOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dimethylphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative with the molecular formula C₂₀H₂₂N₄O₃ and a molecular weight of 366.42 g/mol . The compound features a 1,2,3-triazole core substituted with methyl groups at positions 1, 3,5 (on the aryl ring), and 5 (on the triazole), along with a carboxamide linkage to a 2,4-dimethylphenyl group.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-1-(3,5-dimethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-12-6-7-18(15(4)9-12)21-20(25)19-16(5)24(23-22-19)17-10-13(2)8-14(3)11-17/h6-11H,1-5H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEURYMJQSHOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC(=C3)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₃H₁₅N₃O
  • Molecular Weight : 229.28 g/mol
  • CAS Number : 950259-04-8

The presence of the triazole ring is significant as it is known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds containing the triazole moiety exhibit a range of biological activities including:

  • Anticancer Activity : Several studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, particularly in models of Alzheimer's disease. These compounds can inhibit the aggregation of amyloid-beta (Aβ) peptides and reduce oxidative stress in neuronal cells .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymes : Similar triazole compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling in the brain .
  • Modulation of Signaling Pathways : The compound may affect various signaling pathways such as NF-kB and MAPK pathways, which are crucial in inflammation and cancer progression. Inhibiting these pathways can lead to reduced inflammation and tumor growth .

Case Study 1: Anticancer Activity

A study evaluated the effects of a related triazole compound on human cancer cell lines. The results indicated that the compound inhibited cell proliferation with an IC₅₀ value significantly lower than that of standard chemotherapeutics. The study concluded that this class of compounds could serve as lead candidates for further development in cancer therapy.

Case Study 2: Neuroprotective Properties

In a model of Alzheimer's disease using scopolamine-induced mice, administration of a similar triazole derivative resulted in improved cognitive function as measured by memory tests. The compound was found to significantly reduce levels of Aβ aggregates and oxidative stress markers in the brain .

Data Tables

Biological ActivityCompoundIC₅₀ (μM)Reference
AChE InhibitionTriazole Derivative A0.23
Cancer Cell Proliferation InhibitionTriazole Derivative B0.12
NeuroprotectionTriazole Derivative C50

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

Triazole Carboxamide Analog: Bromophenyl Derivative

A closely related analog, 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (E141-0937), differs in two key aspects:

  • Substituents : The 3,5-dimethylphenyl group is replaced with a 4-bromophenyl moiety, and the 2,4-dimethylphenyl group is substituted with a 2,4-dimethoxyphenyl group.
  • Molecular Weight : The bromine atom increases the molecular weight to 417.26 g/mol compared to 366.42 g/mol for the target compound .
Pyrazole Carboxamide Derivatives
  • Synthesis : Both triazole and pyrazole carboxamides are synthesized via coupling reactions using EDCI/HOBt, with yields typically ranging from 62–71% .
  • Structural Differences: Pyrazole derivatives (e.g., 3a) exhibit a five-membered ring with two adjacent nitrogen atoms, whereas triazoles have three contiguous nitrogen atoms.
Benzimidazole Carboxamide

The compound 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide () highlights the role of heterocyclic core variations:

  • Benzimidazole vs. Triazole : The benzoimidazole core provides extended aromaticity and a larger planar structure, which may enhance stacking interactions in biological targets compared to the smaller triazole.

Physicochemical Properties

Melting Points
  • For example, 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) has a melting point of 133–135°C .
Spectroscopic Data
  • NMR : Protons on methyl groups (e.g., δ 2.42–2.66 ppm for CH₃) and aromatic protons (δ 7.21–8.12 ppm) are consistent across carboxamide derivatives .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) for triazole/pyrazole carboxamides are typically observed in the range of 403–437 m/z .

Computational and Crystallographic Tools

While structural data for the target compound are unavailable, software such as SHELX (for refinement) and OLEX2 (for structure solution) are industry standards for analyzing similar small molecules .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
N-(2,4-Dimethylphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide C₂₀H₂₂N₄O₃ 366.42 3,5-dimethylphenyl, 2,4-dimethylphenyl Not reported
1-(4-Bromophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide C₁₈H₁₇BrN₄O₃ 417.26 4-bromophenyl, 2,4-dimethoxyphenyl Not reported
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C₂₁H₁₅ClN₆O 403.1 Chlorine, cyano, phenyl 133–135

Key Research Findings

Substituent Impact : Methyl and methoxy groups enhance lipophilicity, while halogens (e.g., bromine) may improve target binding via halogen bonding .

Heterocyclic Core : Triazoles offer metabolic stability compared to pyrazoles due to their higher resonance stabilization .

Synthetic Efficiency : EDCI/HOBt coupling achieves moderate yields (~60–70%) across diverse carboxamide derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.